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molecular formula C20H32O3 B1360362 16-Hydroxyicosa-5,8,11,14-tetraenoic acid

16-Hydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No. B1360362
M. Wt: 320.5 g/mol
InChI Key: JEKNPVYFNMZRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359158B1

Procedure details

Isolated neutrophils were resuspended in M199 containing 1% BSA with a final concentration of 3×106 cells per ml. Cells suspensions (1 ml) were incubated with or without a test compound, 16(S)-HETE, 16(R)-HETE, or 20-HETE (concentrations 0.01 to 10 μM) for 10 min and then placed into gelatin-coated wells and further incubated for 20 min at 37° C. The wells were washed three times with 0.5 ml of solution M199 to remove non-adherent cells. The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C. The incubates were transferred and the wells were washed with 0.1 ml of M199 solution. The amount of cells in combined solutions was counted. In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately prior to the transfer of cells to the wells. Experiments were performed in duplicates for each concentration of HETE. The inhibition of adhesion was expressed as percent of cells remaining in suspension (non-adherent) relative to control. The range of adherent PMNs in control incubations was 6 to 23%. This was increased two-fold in the presence of thrombin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])[CH:6]=[CH:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].CCCC[C@@H](O)/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C(CCO)CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O>>[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11]/[CH:12]=[CH:13]\[CH2:14]/[CH:15]=[CH:16]\[CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolated neutrophils
CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
WASH
Type
WASH
Details
The wells were washed three times with 0.5 ml of solution M199
CUSTOM
Type
CUSTOM
Details
to remove non-adherent cells
CUSTOM
Type
CUSTOM
Details
The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C
Duration
10 min
WASH
Type
WASH
Details
the wells were washed with 0.1 ml of M199 solution
ADDITION
Type
ADDITION
Details
In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately
TEMPERATURE
Type
TEMPERATURE
Details
This was increased two-fold in the presence of thrombin

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06359158B1

Procedure details

Isolated neutrophils were resuspended in M199 containing 1% BSA with a final concentration of 3×106 cells per ml. Cells suspensions (1 ml) were incubated with or without a test compound, 16(S)-HETE, 16(R)-HETE, or 20-HETE (concentrations 0.01 to 10 μM) for 10 min and then placed into gelatin-coated wells and further incubated for 20 min at 37° C. The wells were washed three times with 0.5 ml of solution M199 to remove non-adherent cells. The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C. The incubates were transferred and the wells were washed with 0.1 ml of M199 solution. The amount of cells in combined solutions was counted. In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately prior to the transfer of cells to the wells. Experiments were performed in duplicates for each concentration of HETE. The inhibition of adhesion was expressed as percent of cells remaining in suspension (non-adherent) relative to control. The range of adherent PMNs in control incubations was 6 to 23%. This was increased two-fold in the presence of thrombin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])[CH:6]=[CH:7][CH2:8][CH:9]=[CH:10][CH2:11][CH:12]=[CH:13][CH2:14][CH:15]=[CH:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].CCCC[C@@H](O)/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O.C(CCO)CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O)=O>>[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:23])/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11]/[CH:12]=[CH:13]\[CH2:14]/[CH:15]=[CH:16]\[CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolated neutrophils
CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
WASH
Type
WASH
Details
The wells were washed three times with 0.5 ml of solution M199
CUSTOM
Type
CUSTOM
Details
to remove non-adherent cells
CUSTOM
Type
CUSTOM
Details
The adherent cells were then removed by addition of 0.4 ml of 0.25% trypsin-EDTA in 0.1 M PBS to the gelatin-coated wells and incubation for 10 min at 37° C
Duration
10 min
WASH
Type
WASH
Details
the wells were washed with 0.1 ml of M199 solution
ADDITION
Type
ADDITION
Details
In some experiments, the adhesion of neutrophils was stimulated by addition of 1 U/ml of thrombin to neutrophil suspension immediately
TEMPERATURE
Type
TEMPERATURE
Details
This was increased two-fold in the presence of thrombin

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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